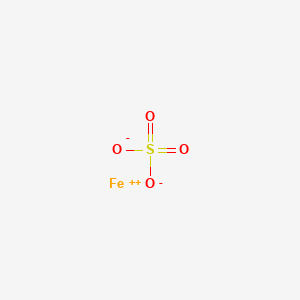

Ferrous sulfate

Übersicht

Beschreibung

Eisendextran ist ein dunkelbrauner, leicht viskoser Flüssigkeitskomplex aus Eisen(III)-hydroxid und Dextran, der hauptsächlich als Eisensupplement verwendet wird. Es wird intravenös oder intramuskulär verabreicht, um Eisenmangel bei Patienten zu behandeln, die kein Eisen oral einnehmen können . Eisen ist essentiell für die Bildung von Hämoglobin und anderen Häm- und Nicht-Häm-Verbindungen, und unbehandelter Eisenmangel kann zu Anämie führen .

2. Herstellungsmethoden

Eisendextran wird durch eine Reihe von Schritten synthetisiert, die die enzymatische Hydrolyse von mittelmolekularem Dextran unter Verwendung von Dextranase zur Herstellung von supermikromolekularem Dextran umfassen. Anschließend erfolgt eine Oxidation mit einem TEMPO/CuBr2/NaClO-Oxidationssystem, um eine oxidierte Dextranlösung zu erhalten. Dann werden tropfenweise Eisen(III)-chloridlösung und eine Alkalilösung zu der oxidierten Dextranlösung gegeben, was zu einer Komplexierungsreaktion führt, die den Eisendextran-Komplex bildet . Industrielle Produktionsmethoden umfassen Hydrolyse-, Ultrafiltrations-, Oxidations-, Komplexierungs- und Reinigungsschritte .

Vorbereitungsmethoden

Iron dextran is synthesized through a series of steps involving the enzymatic hydrolysis of medium-molecular dextran using dextranase to prepare super-micro-molecular dextran. This is followed by oxidation using a TEMPO/CuBr2/NaClO oxidation reaction system to prepare an oxidized dextran solution. Ferric trichloride solution and an alkali solution are then added dropwise to the oxidized dextran solution, resulting in a complexation reaction that forms the iron dextran complex . Industrial production methods involve hydrolysis, ultra-filtration, oxidation, complexing, and purification steps .

Analyse Chemischer Reaktionen

Eisendextran durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Dextran-Komponente kann mit Reagenzien wie TEMPO/CuBr2/NaClO oxidiert werden.

Reduktion: Die Eisenkomponente kann unter bestimmten Bedingungen reduziert werden.

Komplexierung: Die Bildung des Eisendextran-Komplexes beinhaltet die Reaktion von Eisen(III)-Ionen mit Dextran.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Eisen(III)-chlorid, Natriumhydroxid und Oxidationsmittel wie TEMPO/CuBr2/NaClO . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind der Eisendextran-Komplex und seine oxidierten oder reduzierten Formen.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Iron Supplementation

Ferrous sulfate is primarily used in the treatment of iron deficiency anemia. It is considered the gold standard for oral iron therapy due to its high bioavailability. A systematic review indicated that this compound significantly improves hemoglobin levels and overall iron status in individuals with anemia .

Case Study: Heart Failure Patients

A study involving heart failure patients showed that supplementation with 130 mg of this compound daily for 12 weeks resulted in significant improvements in functional capacity, hemoglobin levels, and ferritin levels compared to a placebo group . The following table summarizes the findings:

| Parameter | This compound Group | Placebo Group | p-value |

|---|---|---|---|

| Hemoglobin (g/dL) | 12.7 ± 1.8 | 11.3 ± 1.0 | 0.004 |

| Ferritin (ng/mL) | 207.3 ± 104 | 111.7 ± 81.4 | 0.001 |

| Six-Minute Walk Test (m) | 46.23 ± 35 | -13.7 ± 46 | <0.001 |

Agricultural Uses

Soil Amendment and Fertilization

this compound is utilized as an iron fertilizer to correct iron chlorosis in plants, particularly in acid-loving species such as azaleas and rhododendrons . It helps regulate soil pH and promotes chlorophyll formation.

Pesticide Applications

In agriculture, this compound can act as a pesticide to control diseases like wheat smut and fruit tree rot . Its use as a moss control agent is also notable in lawn care.

Environmental Management

Water Treatment

this compound plays a critical role in wastewater treatment processes by acting as a flocculating agent to remove phosphates from sewage systems, thereby preventing eutrophication .

Case Study: Micro-Dosing Strategy

A novel micro-dosing strategy using this compound at lower concentrations (0.02 mM) was found to enhance biological phosphorus removal in municipal wastewater treatment plants without causing excessive sludge production or toxicity . The following table illustrates the results:

| Parameter | Micro-Dosing Group | Regular Dosing Group | Control Group |

|---|---|---|---|

| COD Removal (%) | >4.2 | - | - |

| TN Removal (%) | >2.0 | - | - |

| TP Removal (%) | >5.8 | - | - |

Industrial Applications

Pigment Production

this compound is used in the production of iron oxide pigments for various applications such as paints and coatings . It serves as a mordant in dyeing processes, enhancing the color fixation on textiles.

Chemical Manufacturing

As a reducing agent, this compound is instrumental in reducing toxic chromium compounds in cement production . It is also used in analytical chemistry for its stability and resistance to oxidation.

Wirkmechanismus

After iron dextran is injected, it is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent, transferrin . This process helps replenish body iron stores and treat iron deficiency anemia.

Vergleich Mit ähnlichen Verbindungen

Eisendextran wird mit anderen Eisensupplementen wie Eisen(III)-carboxymaltose, Eisen(II)-sucrose und Eisen(II)-gluconat verglichen. Diese Verbindungen unterscheiden sich in ihrem Molekulargewicht, ihrer Stabilität und ihren Verabreichungsmethoden . Zum Beispiel:

Eisen(III)-carboxymaltose: Bekannt für seine hohe Stabilität und schnelle Verabreichung.

Eisen(II)-sucrose: Wird aufgrund seines geringeren Risikos für Nebenwirkungen im Vergleich zu Eisendextran verwendet.

Eisen(II)-gluconat: Wird wegen seines niedrigeren Molekulargewichts und seiner besseren Verträglichkeit bei einigen Patienten bevorzugt.

Eisendextran ist einzigartig aufgrund seiner langen Geschichte der Anwendung und seiner Fähigkeit, eine stabile und konsistente Eisenquelle für die intravenöse oder intramuskuläre Verabreichung zu liefern .

Biologische Aktivität

Ferrous sulfate (FeSO₄) is a widely used iron supplement, particularly in the treatment of iron deficiency anemia (IDA). Its biological activity is primarily linked to its role in iron replenishment, which is crucial for various physiological functions, including oxygen transport and cellular metabolism. This article explores the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and safety profile through diverse studies and case reports.

This compound acts as a source of iron that is essential for the synthesis of hemoglobin and myoglobin. The mechanism involves:

- Absorption : Iron from this compound is absorbed in the duodenum and proximal jejunum via the divalent metal transporter 1 (DMT1) .

- Utilization : Once absorbed, iron is either stored in ferritin or transported by transferrin to various tissues, including bone marrow for erythropoiesis .

- Functions : Iron plays a critical role in oxygen transport, energy metabolism, and DNA synthesis. It also has antioxidant properties and is involved in cellular signaling pathways .

Treatment of Iron Deficiency Anemia

Numerous studies have demonstrated the efficacy of this compound in treating IDA. A meta-analysis showed that this compound significantly increases hemoglobin levels compared to placebo or other iron formulations:

- Study Findings : In one trial involving infants and children, hemoglobin levels increased from 7.9 g/dL to 11.9 g/dL after 12 weeks of treatment with this compound, compared to a rise from 7.7 g/dL to 11.1 g/dL with an iron polysaccharide complex .

- Ferritin Levels : The serum ferritin level also rose significantly in the this compound group (from 3.0 ng/mL to 15.6 ng/mL) compared to the iron complex group (from 2.0 ng/mL to 7.5 ng/mL) .

Functional Capacity Improvement

A study assessed the impact of oral this compound on functional capacity in patients with heart failure:

- Results : Patients receiving 200 mg of this compound three times daily for 12 weeks showed significant improvements in functional capacity measured by the six-minute walk test (6MWT), with an average increase of 46.23 meters compared to a decrease in the placebo group .

Safety Profile and Side Effects

While this compound is effective, it is associated with gastrointestinal side effects:

- Side Effect Incidence : A meta-analysis indicated that this compound supplementation increases gastrointestinal side effects significantly compared to placebo (odds ratio = 2.32) .

- Case Study : A case report described acute poisoning from excessive intake of this compound, highlighting symptoms such as abdominal pain and lethargy. Management included activated charcoal administration, which showed some efficacy in adsorbing iron at physiological pH levels .

Case Study on Acute Poisoning

A notable case involved a 13-year-old girl who ingested over 70 tablets of this compound:

- Clinical Presentation : She experienced severe abdominal pain and vomiting upon admission. Serum iron levels were critically elevated at 200 mcg/dL .

- Management : The patient was treated with intravenous fluids and activated charcoal, leading to a favorable outcome without further complications.

Hydrogel Application for Infection Treatment

Recent research explored the use of this compound-loaded hydrogels for treating bacterial infections:

- Study Results : In a mouse model of keratitis caused by Staphylococcus aureus, this hydrogel facilitated ferroptosis-like bacterial cell death, demonstrating potential as an antibacterial agent .

Summary of Key Research Findings

Eigenschaften

IUPAC Name |

iron;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZXTUSAYBWAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16547-58-3, 10028-22-5 (Parent) | |

| Record name | Sulfuric acid, iron(2+) salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16547-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80906016 | |

| Record name | Sulfuric acid--iron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5. | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection. | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRON DEXTRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

After iron dextran is injected, the circulating iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to the available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent to transferrin. This iron which is subject to physiological control replenishes hemoglobin and depleted iron stores., ... Circulating iron dextran is removed from the plasma by cells of the reticuloendothelial system, which split the complex into its components of iron and dextran. The iron is immediately bound to the available protein moieties to form hemosiderin or ferritin, the physiological forms of iron, or to a lesser extent to transferrin. This iron which is subject to physiological control replenishes hemoglobin and depleted iron stores., ... The toxicity of iron in biological systems is believed to be attributed to its ability to catalyze the generation of oxygen-free radicals. In the current investigation, the dose-dependent effects of chronic iron-loading on heart tissue concentrations of iron, glutathione peroxidase (GPx) activity, free-radical production, and cardiac dysfunction were investigated in a murine model of iron-overload cardiomyopathy. It was shown that chronic iron-overload results in dose-dependent (a) increases in myocardial iron burden, (b) decreases in the protective antioxidant enzyme GPx activity, (c) increased free-radical production, and (d) increased mortality. These findings show that the mechanism of iron-induced heart dysfunction involves in part free radical-mediated processes. | |

| Record name | Iron Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRON DEXTRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark brown, slightly viscous solution | |

CAS No. |

9004-66-4, 10124-49-9, 7720-78-7 | |

| Record name | IRON DEXTRAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20531 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iron sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7720-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron Dextran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00893 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Feosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Feosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid, iron salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--iron (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric acid, iron salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron dextran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of phenol and sodium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRON DEXTRAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.